![molecular formula C21H22O4 B5883011 3-ethyl-7-[(4-methoxybenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one](/img/structure/B5883011.png)
3-ethyl-7-[(4-methoxybenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-ethyl-7-[(4-methoxybenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one is a chemical compound that belongs to the family of flavones. It is also known as Compound K and has been found to have various biological activities.
Mécanisme D'action
The mechanism of action of Compound K is not fully understood. However, studies have shown that it can activate various signaling pathways in the body, including the AMP-activated protein kinase (AMPK) pathway and the peroxisome proliferator-activated receptor (PPAR) pathway. These pathways are involved in regulating energy metabolism, inflammation, and cell proliferation.
Biochemical and Physiological Effects:
Compound K has been found to have various biochemical and physiological effects. It has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. It can also inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. Compound K has been found to improve glucose metabolism and insulin sensitivity, making it a potential treatment for diabetes. It can also reduce body weight and improve lipid metabolism, making it a potential treatment for obesity.
Avantages Et Limitations Des Expériences En Laboratoire
Compound K has several advantages for lab experiments. It is readily available and can be synthesized from ginsenoside Rb1, which is a commonly used natural product. It has also been extensively studied for its various biological activities, making it a well-established compound for research. However, one limitation of Compound K is its low solubility in water, which can make it challenging to use in certain experiments.
Orientations Futures
There are several future directions for research on Compound K. One area of research could focus on its potential as a treatment for neurodegenerative diseases, such as Alzheimer's disease. Another area of research could focus on its potential as a treatment for cardiovascular diseases, such as hypertension and atherosclerosis. Additionally, more research could be done to understand the mechanism of action of Compound K and its effects on various signaling pathways in the body.
Conclusion:
In conclusion, Compound K is a chemical compound that has been found to have various biological activities. It has anti-inflammatory, anti-cancer, anti-diabetic, and anti-obesity properties. It has also been found to have neuroprotective effects and can improve cognitive function. Compound K is synthesized from ginsenoside Rb1 and can activate various signaling pathways in the body. It has several advantages for lab experiments, but its low solubility in water can be a limitation. There are several future directions for research on Compound K, including its potential as a treatment for neurodegenerative and cardiovascular diseases.
Méthodes De Synthèse
Compound K is synthesized from ginsenoside Rb1, which is a major component of ginseng. The synthesis process involves hydrolysis, deglycosylation, and reduction of ginsenoside Rb1. The final product obtained is Compound K, which is a white crystalline powder.
Applications De Recherche Scientifique
Compound K has been studied extensively for its various biological activities. It has been found to have anti-inflammatory, anti-cancer, anti-diabetic, and anti-obesity properties. It has also been found to have neuroprotective effects and can improve cognitive function. Compound K has been studied for its effects on various organs, including the liver, kidney, and heart.
Propriétés
IUPAC Name |
3-ethyl-7-[(4-methoxyphenyl)methoxy]-4,8-dimethylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22O4/c1-5-17-13(2)18-10-11-19(14(3)20(18)25-21(17)22)24-12-15-6-8-16(23-4)9-7-15/h6-11H,5,12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQDWOGHNUCBSAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C2=C(C(=C(C=C2)OCC3=CC=C(C=C3)OC)C)OC1=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-[(1-benzyl-2-methyl-1H-indol-3-yl)methylene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide](/img/structure/B5882932.png)


![N-[1-(aminocarbonyl)-2-(3-bromophenyl)vinyl]-2-furamide](/img/structure/B5882957.png)
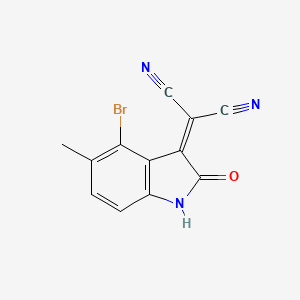
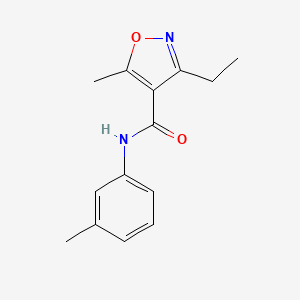
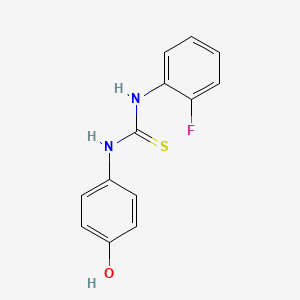
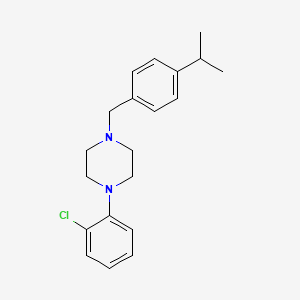
![2-(3,4-dichlorophenyl)-N'-[(phenoxyacetyl)oxy]ethanimidamide](/img/structure/B5882993.png)
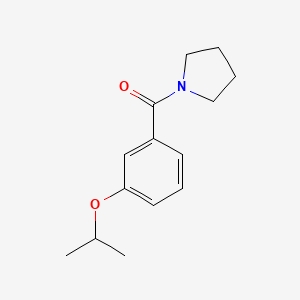
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-ethylbutanamide](/img/structure/B5883024.png)
![N-{[(2-fluorophenyl)amino]carbonothioyl}-2-nitrobenzamide](/img/structure/B5883044.png)
![N'-(2,4-dimethoxybenzylidene)-2-[(4,6-dimethyl-2-pyrimidinyl)thio]propanohydrazide](/img/structure/B5883047.png)
![methyl 2-(butyrylamino)-5-[(diethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B5883054.png)